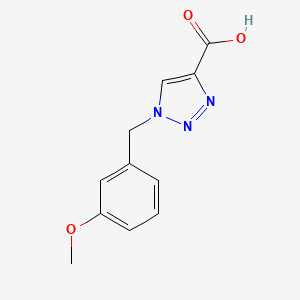

1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based compound featuring a 3-methoxybenzyl substituent at the N1-position and a carboxylic acid group at the C4-position. The triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring regioselective 1,4-substitution . The methoxybenzyl group enhances lipophilicity and may influence biological activity through π-π interactions or hydrogen bonding.

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-9-4-2-3-8(5-9)6-14-7-10(11(15)16)12-13-14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUDGZSNGDOAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Process

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate | Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or methyltetrahydrofuran (mass:volume = 1:2-50), cool to −78°C to 0°C, add isopropylmagnesium chloride (Grignard reagent), stir 0.5–2 h, then add a C1–C4 alcohol | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole |

| 2 | Carboxylation and acid formation | Add isopropylmagnesium chloride-lithium chloride composite, heat to 10–50°C, stir 0.5–2 h, cool to −30°C to 0°C, bubble CO₂ for 5–30 min, warm to 20–25°C, acidify to pH 1–5 with HCl, extract, dry, concentrate | Mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid |

| 3 | Selective methylation and separation | Dissolve mixture in THF/METHF and DMF/DMAc (volume ratio 1–99%:99–1%), add alkali and methyl iodide, react at 0–80°C for 5–48 h, separate organic and aqueous layers, dry, concentrate, crystallize | Isolation of pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |

This method achieves high yield and purity with relatively mild conditions and avoids highly toxic reagents, making it suitable for industrial scale-up.

Specific Adaptation for 1-(3-Methoxybenzyl) Substitution

The 3-methoxybenzyl group can be introduced by starting with the corresponding 1-(3-methoxybenzyl)-4,5-dibromo-1H-1,2,3-triazole as the key intermediate. The Grignard reagent addition and subsequent carboxylation proceed analogously to the general method described above.

Reaction Mechanism Highlights

- Grignard Reagent Addition: The isopropylmagnesium chloride selectively substitutes one bromine atom on the dibromo-triazole, forming a 4-bromo intermediate.

- Carboxylation: The organomagnesium intermediate reacts with CO₂ to introduce the carboxylic acid function at the 4-position.

- Selective Methylation: Methyl iodide selectively methylates the 5-carboxylic acid brominated isomer, enabling separation from the desired 4-carboxylic acid isomer.

Comparative Data Table of Preparation Parameters

| Parameter | Conditions | Notes | Yield Range |

|---|---|---|---|

| Solvent | THF or methyltetrahydrofuran (METHF) | Mass-to-volume ratio 1:2–50 | - |

| Temperature (Grignard addition) | −78°C to 0°C | Controls regioselectivity | - |

| Grignard reagent | Isopropylmagnesium chloride | Molar ratio 0.8–1.5 equiv | - |

| Carboxylation | CO₂ bubbling at −30°C to 0°C | 5–30 minutes | - |

| Methylation | Methyl iodide with alkali at 0–80°C | 5–48 hours | - |

| Final yield (example with 1-methyl substituent) | 49% isolated | Can vary with substituent | 49–70% |

Research Findings and Optimization Insights

- The method avoids the use of sodium azide and expensive propiolic acid derivatives, addressing safety and cost concerns.

- Reaction temperatures and solvent ratios are critical for controlling regioselectivity and maximizing yield.

- The selective methylation step is key for purification, exploiting the differential reactivity of isomers.

- The method has been successfully applied to various substituents, including cyclobutylmethyl and methyl groups, suggesting adaptability to 3-methoxybenzyl.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

1-(3-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid has demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Properties

Research indicates that triazole derivatives can act as anticancer agents. The compound has been tested for its ability to inhibit cancer cell proliferation.

Data Table: Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | |

| This compound | HeLa (Cervical Cancer) | 20 |

The mechanism underlying its anticancer activity is thought to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines.

Case Study : A recent investigation highlighted that triazole derivatives could reduce inflammation markers in animal models of arthritis, indicating potential therapeutic use in inflammatory diseases .

Herbicidal Activity

The triazole framework is a key structure in many herbicides. Compounds similar to this compound have been evaluated for their herbicidal efficacy.

Data Table: Herbicidal Efficacy

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 85 | |

| This compound | Setaria viridis | 90 |

These results suggest that this compound can effectively control specific weed species, making it a candidate for development as a new herbicide.

Insecticidal Properties

Additionally, the compound has shown potential insecticidal activity against common agricultural pests.

Case Study : Research conducted on the efficacy of triazole compounds against aphids revealed promising results with significant mortality rates observed at low concentrations .

Material Science Applications

The unique properties of this compound extend beyond biological applications. Its ability to form stable complexes with metals has led to investigations into its use in material science.

Coordination Chemistry

The compound can act as a ligand in coordination complexes. Studies suggest that such complexes may possess enhanced catalytic properties.

Data Table: Coordination Complexes

These findings indicate potential applications in catalysis and materials engineering.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities and biological pathways. The methoxybenzyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Electronic Variations

Substituent Effects on Physicochemical Properties

Key Observations

- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance solubility via hydrogen bonding (e.g., 4-ethoxyphenyl derivative’s tautomerism ).

- Amino Groups: Improve antibacterial activity via hydrogen bonding (e.g., 2-aminophenyl derivative’s activity against Vibrio cholerae ).

Structural Insights

- X-ray crystallography of the 2-aminophenyl derivative reveals a perpendicular orientation between phenyl and triazole rings, creating a rigid scaffold optimal for target engagement .

- Tautomerism in 5-formyl-triazole-carboxylic acids (e.g., 4-ethoxyphenyl analog) highlights their utility in designing pH-responsive materials .

Industrial and Pharmaceutical Relevance

- Antibacterial Agents: The 2-aminophenyl derivative’s efficacy against drug-resistant pathogens underscores triazoles as promising antibiotic candidates .

- Metal Chelators : Ortho-formyl-carboxylic acid derivatives (e.g., 4-ethoxyphenyl) are precursors for rhodamine dyes and metal sensors .

Biological Activity

1-(3-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the triazole class of heterocyclic compounds. This compound is characterized by a methoxybenzyl substituent on the triazole ring, which contributes to its unique biological properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 233.23 g/mol. Its structural characteristics include:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Methoxy Group : Enhances solubility and biological activity.

- Carboxylic Acid Functionality : Contributes to the compound's reactivity and potential interactions with biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.23 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 485.5 °C |

| LogP | 0.98 |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound demonstrates potent activity against various bacterial and fungal strains. The mechanism of action is believed to involve interference with cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and mitochondrial dysfunction .

Case Study: Cytotoxicity in Leukemia Cells

In a study assessing the antiproliferative effects of triazole derivatives on leukemia cell lines (e.g., K-562 and HL-60), it was found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The compound's ability to induce morphological changes indicative of apoptosis further supports its potential as an anticancer agent .

Inhibition of Enzymatic Activity

Triazoles are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The incorporation of the methoxybenzyl group in this compound may enhance its binding affinity to these enzymes, potentially making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Table 2: Biological Activities of Triazole Derivatives

| Activity Type | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| Antimicrobial | Bacterial Cell Wall | Inhibition |

| Anticancer | Apoptosis Pathways | Induction |

| Enzyme Inhibition | AChE/BuChE | Competitive Inhibition |

The biological activity of this compound can be attributed to its structural features:

- Metal Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activities.

- Membrane Penetration : The methoxybenzyl group enhances the compound's ability to penetrate biological membranes, increasing efficacy against cellular targets.

Q & A

Basic: What are the standard synthetic routes for 1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence regioselectivity?

Methodological Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A precursor like 3-methoxybenzyl azide reacts with a propiolic acid derivative (e.g., methyl propiolate) under catalytic conditions. For example, ruthenium-based catalysts (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) can also be used, though Cu(I) salts like CuI are more common for regioselective 1,4-disubstituted triazole formation . Key factors:

- Catalyst choice : Cu(I) favors 1,4-regioselectivity, while Ru may alter reaction kinetics or byproduct profiles.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene or THF may improve crystallinity .

- Temperature : Reflux conditions (80–110°C) are typical for complete conversion .

Basic: How is the structure of this compound confirmed through spectroscopic and crystallographic methods?

Methodological Answer:

Structural confirmation involves:

- X-ray crystallography : Determines bond lengths, angles, and regiochemistry. For example, triazole rings show characteristic N–N (1.31–1.36 Å) and C–N (1.33–1.37 Å) bond lengths .

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations for C=O (1700–1720 cm⁻¹) and triazole ring (1450–1600 cm⁻¹) confirm functional groups .

Basic: What known biological activities have been reported for this compound, and what structural features contribute to its activity?

Methodological Answer:

While direct studies on this compound are limited, structurally analogous triazoles exhibit:

- Antimicrobial activity : The triazole core disrupts microbial enzyme function (e.g., lanosterol demethylase in fungi) .

- Anti-inflammatory effects : The methoxybenzyl group may modulate COX-2 inhibition via hydrophobic interactions .

- Structure-activity relationship (SAR) :

- Methoxy group : Enhances lipophilicity and membrane penetration.

- Carboxylic acid : Enables salt formation for improved solubility or target binding .

Advanced: How can researchers optimize the yield and purity of this compound under varying catalytic conditions?

Methodological Answer:

Optimization strategies :

- Catalyst screening : Compare Cu(I) (e.g., CuI, CuBr) with Ru complexes for yield and regioselectivity. CuI typically achieves >80% yield in 24 hours .

- Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH) or recrystallization (DCM/ether) to isolate the product .

- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) ensures completion .

- Scale-up : Continuous flow reactors reduce side reactions and improve reproducibility .

Advanced: What analytical challenges arise in characterizing this compound, and how can contradictory spectral data be resolved?

Methodological Answer:

Common challenges :

- Regiochemical ambiguity : NMR may not distinguish 1,4- vs. 1,5-triazole isomers. Use NOE spectroscopy or X-ray diffraction for confirmation .

- Carboxylic acid tautomerism : IR and ¹³C NMR help identify the dominant tautomer (e.g., keto-enol equilibrium) .

- Impurity profiling : LC-MS detects byproducts (e.g., unreacted azides or alkynes). High-resolution mass spectrometry (HRMS) confirms molecular ions .

Advanced: What are the implications of substituent positioning (e.g., methoxy group) on the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Reactivity :

- Meta-methoxy substitution : Electron-donating effects stabilize intermediates during synthesis. Steric hindrance at the ortho position may reduce reaction rates .

- Biological interactions :

Safety: What precautions are essential when handling this compound, based on its GHS classification?

Methodological Answer:

- GHS hazards : Classified as Acute Toxicity (Category 4) and Skin/Irritation (Category 2) . Use PPE: nitrile gloves, lab coat, and safety goggles .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a cool, dry place (<25°C) away from oxidizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.